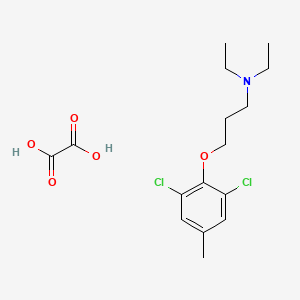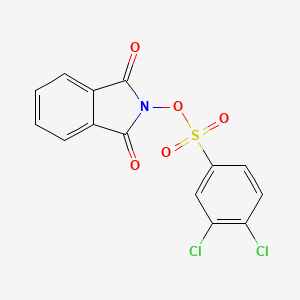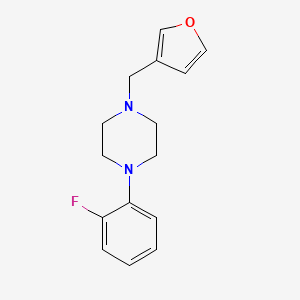
3-(2,6-dichloro-4-methylphenoxy)-N,N-diethylpropan-1-amine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-dichloro-4-methylphenoxy)-N,N-diethylpropan-1-amine;oxalic acid is a complex organic compound with a unique structure that combines phenoxy and amine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichloro-4-methylphenoxy)-N,N-diethylpropan-1-amine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The process may include:
Halogenation: Chlorination of 4-methylphenol to obtain 2,6-dichloro-4-methylphenol.
Etherification: Reaction of 2,6-dichloro-4-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Amination: Introduction of the N,N-diethylpropan-1-amine group through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichloro-4-methylphenoxy)-N,N-diethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amine group can be reduced to form secondary or primary amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium hydroxide (NaOH), alkyl halides.
Major Products
Oxidation Products: Quinones, phenolic derivatives.
Reduction Products: Secondary or primary amines.
Substitution Products: Various substituted phenoxy derivatives.
Scientific Research Applications
3-(2,6-dichloro-4-methylphenoxy)-N,N-diethylpropan-1-amine has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,6-dichloro-4-methylphenoxy)-N,N-diethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The phenoxy group may interact with enzymes or receptors, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-methylphenol: A precursor in the synthesis of the target compound.
N,N-Diethylpropan-1-amine: A related amine with similar functional groups.
Phenoxyacetic Acid Derivatives: Compounds with similar phenoxy structures.
Uniqueness
3-(2,6-dichloro-4-methylphenoxy)-N,N-diethylpropan-1-amine is unique due to its combination of phenoxy and amine functionalities, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it valuable for various applications.
Properties
IUPAC Name |
3-(2,6-dichloro-4-methylphenoxy)-N,N-diethylpropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO.C2H2O4/c1-4-17(5-2)7-6-8-18-14-12(15)9-11(3)10-13(14)16;3-1(4)2(5)6/h9-10H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLBWPMJQYNNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=C(C=C(C=C1Cl)C)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-2-iodobenzamide](/img/structure/B4908609.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4908615.png)
![N-(2H,3H-benzo[e]1,4-dioxan-2-ylcarbonylamino)-2-(4-propylphenoxy)acetamide](/img/structure/B4908620.png)
![4-{2-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B4908626.png)

![(5E)-3-benzyl-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4908636.png)

![N-{2-[(4-methylbenzyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B4908645.png)
![1-ethyl-N-[1-(4-fluorophenyl)ethyl]piperidin-4-amine](/img/structure/B4908660.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B4908667.png)
![methyl 4-[(5E)-5-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate](/img/structure/B4908671.png)
![2-[1-benzyl-2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4908685.png)

